BzATP

Descripción general

Descripción

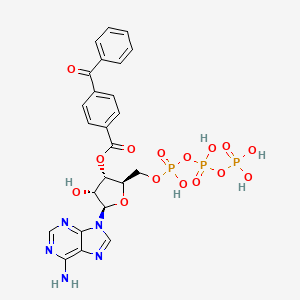

El benzilbencil-adenosín 5’-trifosfato (BzATP) es un análogo sintético del adenosín trifosfato (ATP). Es conocido por su alta potencia como agonista del receptor P2X7, un tipo de receptor purinérgico que juega un papel crucial en diversos procesos fisiológicos y patológicos. El this compound se utiliza ampliamente en la investigación científica para estudiar las funciones y mecanismos de los receptores P2X7.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El BzATP se sintetiza mediante un proceso químico de varios pasos. La síntesis suele implicar la benzilación del adenosín 5’-trifosfato (ATP) para introducir grupos benzilo en posiciones específicas de la molécula. Las condiciones de reacción a menudo requieren el uso de disolventes orgánicos y catalizadores para facilitar el proceso de benzilación. El producto final se purifica mediante técnicas como la cromatografía para obtener un compuesto de alta pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de equipos y reactivos de grado industrial para garantizar una calidad y un rendimiento constantes. La producción se lleva a cabo en condiciones controladas para mantener la integridad del compuesto y cumplir con las normas reglamentarias de pureza y seguridad .

Análisis De Reacciones Químicas

Tipos de reacciones

El BzATP experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el this compound en formas reducidas con diferentes propiedades químicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos o electrófilos bajo condiciones controladas de pH y temperatura.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del this compound puede producir benzilbencil-adenosín difosfato (BzADP) y benzilbencil-adenosín monofosfato (BzAMP), mientras que la reducción puede producir varios análogos reducidos .

Aplicaciones Científicas De Investigación

Neurobiology and Pain Mechanisms

BzATP and Satellite Glial Cells Activation

Recent studies have demonstrated that this compound activates satellite glial cells (SGCs) and enhances the excitability of dorsal root ganglia (DRG) neurons. This activation occurs in a concentration-dependent manner, indicating that this compound can modulate neuronal responses to peripheral stimuli. The mechanism involves the stimulation of P2X7 receptors, which subsequently leads to increased interactions between SGCs and neurons, thus facilitating nociceptive transmission .

Case Study: Pain Sensitization

In an experimental model using genetically modified mice expressing calcium indicators, researchers found that this compound application resulted in a marked increase in the excitability of small-sized DRG neurons. This suggests that this compound can sensitize neurons to pain stimuli, potentially contributing to chronic pain conditions .

Energy Metabolism

Enhancement of Whole Body Energy Metabolism

this compound has been shown to enhance whole-body energy metabolism in mice. This effect is attributed to the activation of P2X7 receptors, which play a crucial role in metabolic regulation. The stimulation of these receptors by this compound leads to increased energy expenditure and improved metabolic profiles .

Research Findings

A study reported that systemic administration of this compound resulted in significant increases in oxygen consumption and energy expenditure, highlighting its potential as a therapeutic target for metabolic disorders .

Cellular Signaling and pH Regulation

Impact on Cellular pH Levels

this compound has also been investigated for its effects on intracellular pH levels. In MC3T3-E1 cells, this compound induced rapid alkalinization responses, which were dependent on glucose metabolism and phosphatidylinositol 3-kinase activity. This indicates that this compound can influence cellular metabolism and signaling pathways related to pH regulation .

Mechanistic Insights

The sustained increase in metabolic acid production following this compound application suggests its dual role in both activating P2X7 receptors and modulating other P2 receptor subtypes, leading to complex intracellular signaling cascades .

Neurodegenerative Disease Research

Role in Synaptic Transmission

this compound has been implicated in studies related to neurodegenerative diseases such as Huntington's disease. It was observed that this compound could reduce synaptic transmission in corticostriatal slices from symptomatic mice, indicating a presynaptic inhibitory action that may contribute to neuronal dysfunction observed in these conditions .

Cell Death Mechanisms

Further investigations revealed that this compound induces cellular death in specific neuronal models, with effects reversible by antagonists like periodate-oxidized adenosine 5′-triphosphate. This highlights its potential role in understanding neurodegenerative mechanisms and developing therapeutic strategies .

Summary Table of Applications

Mecanismo De Acción

El BzATP ejerce sus efectos uniéndose y activando los receptores P2X7. Estos receptores son canales iónicos dependientes de ligandos que se abren en respuesta a la unión del ATP o sus análogos. La activación de los receptores P2X7 conduce a la entrada de iones calcio y sodio y la salida de iones potasio, lo que da lugar a diversas respuestas celulares. Los objetivos moleculares y las vías involucradas incluyen la activación de cascadas de señalización aguas abajo, como la vía NF-κB, que juega un papel en la inflamación y las respuestas inmunitarias .

Comparación Con Compuestos Similares

El BzATP es único en su alta potencia y selectividad para los receptores P2X7 en comparación con otros análogos de ATP. Los compuestos similares incluyen:

Adenosín 5’-trifosfato (ATP): El ligando natural para los receptores P2X7, pero con menor potencia.

2’-3’-O-(4-Benzoylbenzoyl)adenosín 5’-trifosfato (this compound): Otro análogo con propiedades similares, pero con una estructura química diferente.

Adenosín 5’-difosfato (ADP): Un compuesto relacionado con menor afinidad por los receptores P2X7.

El this compound destaca por su capacidad de inducir una activación más fuerte y sostenida de los receptores P2X7, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

BzATP (2′(3′)-O-(4-benzoylbenzoyl)ATP) is a potent agonist of the P2X7 receptor, a member of the purinergic receptor family. This compound has garnered significant attention due to its diverse biological activities, particularly in the context of neurobiology, inflammation, and cellular signaling. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily functions as an agonist for the P2X7 receptor, which is known to mediate various cellular responses upon activation. The binding of this compound to this receptor leads to a series of intracellular events that can result in cell death, excitability changes in neurons, and modulation of neurotransmitter release.

Key Mechanisms:

- Calcium Mobilization: this compound induces rapid increases in intracellular calcium levels in various cell types, including MC3T3-E1 cells and dorsal root ganglia (DRG) neurons .

- Proton Efflux: Studies have shown that this compound can elicit sustained increases in proton efflux, which is crucial for maintaining cellular pH and metabolic functions .

- Neuronal Excitability: In DRG neurons, this compound enhances excitability and sensitizes neurons to peripheral stimuli, potentially facilitating nociceptive transmission .

Biological Effects

The biological effects of this compound extend across various cell types and physiological contexts. Below are some notable findings:

1. Neuronal Activation

This compound has been shown to activate satellite glial cells (SGCs) and increase the excitability of DRG neurons. This activation is mediated through P2X7 receptors and involves downstream signaling pathways that enhance neuronal responses to stimuli .

2. Cytotoxicity

Research indicates that this compound can induce cell death in certain neuronal models, particularly under conditions mimicking neurodegenerative diseases. For instance, in Huntington's disease models, this compound exposure led to reduced synaptic transmission and increased cell death rates .

3. Glutamate Release

This compound significantly enhances glutamate release from astrocytes, which can contribute to excitotoxicity in neuronal contexts .

Data Tables

The following tables summarize key research findings related to the biological activity of this compound:

Case Study 1: Activation of Satellite Glial Cells

In a study using genetically modified mice expressing calcium indicators, the application of this compound resulted in a concentration-dependent activation of SGCs. The study demonstrated that blocking P2X7R with A438079 inhibited this activation, confirming the role of P2X7R in mediating these effects .

Case Study 2: Neurodegeneration Models

In Huntington's disease models, exposure to this compound led to significant alterations in synaptic transmission and increased neuronal death. The effects were reversible with specific antagonists like OxATP, indicating a direct relationship between P2X7R activation and neurotoxicity .

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N5O15P3/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35)/t16-,19-,20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJJLYZBWRIBCZ-UGTJMOTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N5O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002227 | |

| Record name | 9-[3-O-(4-Benzoylbenzoyl)-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81790-82-1 | |

| Record name | Adenosine 5′-(tetrahydrogen triphosphate), 3′-(4-benzoylbenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81790-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-O-(4-Benzoyl)benzoyladenosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081790821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[3-O-(4-Benzoylbenzoyl)-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-O-(4-BENZOYL)BENZOYLADENOSINE 5'-TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P5DXU1F8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.